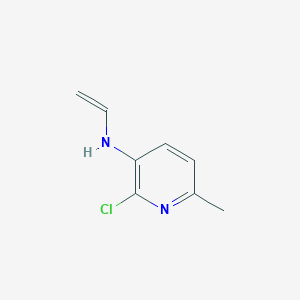![molecular formula C8H11F3O B13160756 7-(Trifluoromethyl)bicyclo[4.1.0]heptan-2-ol](/img/structure/B13160756.png)
7-(Trifluoromethyl)bicyclo[4.1.0]heptan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(Trifluoromethyl)bicyclo[410]heptan-2-ol is a bicyclic compound characterized by the presence of a trifluoromethyl group attached to a bicycloheptane structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Trifluoromethyl)bicyclo[4.1.0]heptan-2-ol typically involves the following steps:
Cyclopropanation: The initial step involves the formation of the bicyclic structure through a cyclopropanation reaction. This can be achieved using a suitable cyclopropanating agent such as diazomethane or a metal-catalyzed cyclopropanation reaction.
Introduction of Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonyl chloride (CF3SO2Cl) under appropriate reaction conditions.
Hydroxylation: The final step involves the introduction of the hydroxyl group at the 2-position of the bicyclic structure. This can be achieved through various hydroxylation methods, including the use of oxidizing agents such as osmium tetroxide (OsO4) or potassium permanganate (KMnO4).
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes are often employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
7-(Trifluoromethyl)bicyclo[4.1.0]heptan-2-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The compound can be reduced to form different derivatives, such as the corresponding alkane, using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, thiols, or halides
Major Products Formed
Oxidation: Ketones, aldehydes
Reduction: Alkanes, alcohols
Substitution: Substituted derivatives with various functional groups
Scientific Research Applications
7-(Trifluoromethyl)bicyclo[4.1.0]heptan-2-ol has several scientific research applications:
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: Its unique structure and functional groups make it a potential candidate for drug discovery and development, particularly in the design of enzyme inhibitors and receptor modulators.
Materials Science: The compound’s properties can be exploited in the development of advanced materials, such as polymers and coatings with specific chemical and physical characteristics.
Mechanism of Action
The mechanism of action of 7-(Trifluoromethyl)bicyclo[4.1.0]heptan-2-ol depends on its specific application. In medicinal chemistry, for example, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the hydroxyl group can participate in hydrogen bonding interactions.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.1]heptan-2-ol: A similar bicyclic compound with different substituents.
Bicyclo[4.1.0]heptan-3-ol: Another bicyclic compound with a hydroxyl group at a different position.
Uniqueness
7-(Trifluoromethyl)bicyclo[4.1.0]heptan-2-ol is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and potential biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C8H11F3O |
|---|---|
Molecular Weight |
180.17 g/mol |
IUPAC Name |
7-(trifluoromethyl)bicyclo[4.1.0]heptan-2-ol |
InChI |
InChI=1S/C8H11F3O/c9-8(10,11)7-4-2-1-3-5(12)6(4)7/h4-7,12H,1-3H2 |
InChI Key |
DWJWMRFZTXIIHF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C(C2C(F)(F)F)C(C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-tert-Butyl-3H,4H,7H-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B13160683.png)



![2-[5-(Trifluoromethyl)-1,3-thiazol-2-yl]ethan-1-amine](/img/structure/B13160716.png)




![(([2-(Bromomethyl)pentyl]oxy)methyl)benzene](/img/structure/B13160740.png)
![N-(1-{bicyclo[2.2.1]heptan-2-yl}ethyl)-1H-imidazole-1-carboxamide](/img/structure/B13160748.png)

![Octahydro-1H-cyclopenta[C]pyridin-5-amine](/img/structure/B13160760.png)
![(1R)-1-(7-Methoxybenzo[D]furan-2-YL)-2-methylpropylamine](/img/structure/B13160777.png)
